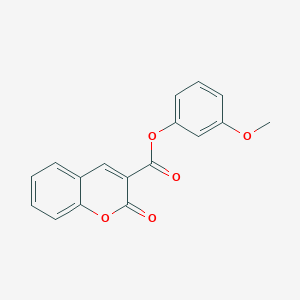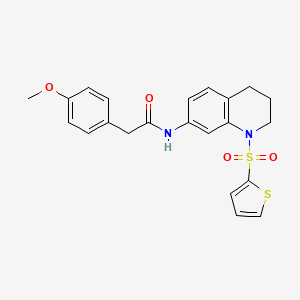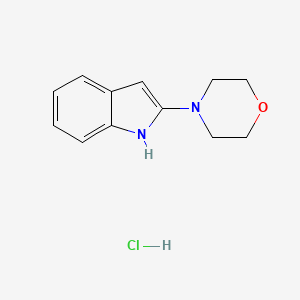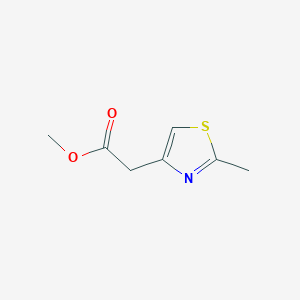![molecular formula C16H13ClFNO B2471197 [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol CAS No. 1427028-24-7](/img/structure/B2471197.png)
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol” is a chemical compound. It is derived from the parent compounds indole and benzyl alcohol . The compound has a molecular weight of 287.72 .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H11ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 287.72 .作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it may interact with its targets through a nucleophilic substitution mechanism, as suggested for other benzylic halides .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving aldose reductase .
Pharmacokinetics
The compound’s molecular weight (26069) and its solid form suggest that it may have good oral bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cellular signaling and metabolic processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C .
実験室実験の利点と制限
The use of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol in laboratory experiments has several advantages. It is a small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable, making it suitable for use in long-term experiments. Furthermore, this compound has a variety of potential applications, making it a useful tool for a variety of research projects.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet known, making it difficult to predict its effects on various biochemical and physiological processes. Additionally, this compound is not yet widely used in research, making it difficult to access the necessary materials and equipment for experiments.
将来の方向性
The potential future directions for research on [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol are numerous. Further research could be conducted to better understand the exact mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Furthermore, research could be conducted to explore the potential applications of this compound in various fields, such as medicine and drug discovery. Finally, further research could be conducted to develop new methods for synthesizing this compound, as well as new methods for using it in laboratory experiments.
合成法
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol can be synthesized using a variety of methods, including the direct synthesis of the compound from the precursors, or the synthesis of a precursor and its subsequent conversion to this compound. The most common method of synthesis involves the reaction of 2-chloro-4-fluorobenzyl bromide with 1-indole-3-methanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
科学的研究の応用
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol has a variety of applications in scientific research. It has been used as a tool to study the structure and function of various proteins, as well as their interactions with other molecules. It has also been used to study the effects of various drugs on the body, including their ability to interact with receptors and enzymes. Additionally, this compound has been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters.
特性
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFZXXDFYXCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)




![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![Furan-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2471137.png)